
1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine
Description
Historical Context of Piperazine-Piperidine Hybrid Compounds
The historical development of piperazine-piperidine hybrid compounds traces its origins to the fundamental discoveries in heterocyclic chemistry during the nineteenth century. Piperazine compounds were originally identified and named because of their chemical similarity with piperidine, which itself was first recognized as part of the structure of piperine found in the black pepper plant, Piper nigrum. The nomenclature convention that emerged reflected this botanical connection, with the addition of the "az" infix in "piperazine" specifically referring to the presence of an additional nitrogen atom compared to the piperidine structure. However, despite this etymological connection to plant-derived compounds, piperazines are not actually derived from plants in the Piper genus, representing an interesting divergence between nomenclature origins and actual chemical sources.
The evolution toward hybrid piperazine-piperidine compounds represents a relatively recent development in the broader context of heterocyclic chemistry. Piperidine itself was first reported in 1850 by the Scottish chemist Thomas Anderson and again, independently, in 1852 by the French chemist Auguste Cahours, who provided the naming convention that persists today. Both researchers obtained piperidine through reactions involving piperine with nitric acid, establishing early precedents for the extraction and synthesis of nitrogen-containing heterocycles from natural sources. The systematic development of synthetic methodologies for creating more complex hybrid structures like 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine emerged much later, building upon foundational understanding of individual ring systems and their reactivity patterns.
The twentieth century witnessed significant advances in the synthetic approaches to creating complex nitrogen heterocycles, with particular emphasis on developing methods that could efficiently combine multiple ring systems within single molecular frameworks. The recognition that piperazine structures could serve as privileged scaffolds in medicinal chemistry provided additional impetus for developing synthetic routes to hybrid compounds. Research efforts focused on asymmetric synthesis of carbon-substituted piperazines and related heterocycles, acknowledging that efficient synthetic methods needed to be designed and developed to explore the chemical space represented by these complex structures. This historical progression reflects the broader evolution of synthetic organic chemistry from isolation and characterization of natural products toward designed synthesis of novel molecular architectures with predetermined structural features.
Classification and Nomenclature of this compound
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple nitrogen-bearing ring systems. The compound is officially designated by the Chemical Abstracts Service registry number 1208089-34-2, providing unambiguous identification within chemical databases and literature. The molecular formula C₁₇H₂₇N₃ indicates the presence of seventeen carbon atoms, twenty-seven hydrogen atoms, and three nitrogen atoms, reflecting the complex architecture that characterizes this hybrid structure.
Alternative nomenclature systems have been employed to describe this compound, including the designation "1-Benzyl-4-(4-methyl-4-piperidinyl)piperazine" and "Piperazine, 1-(4-methyl-4-piperidinyl)-4-(phenylmethyl)-". These variations reflect different approaches to systematically describing the connectivity and substitution patterns within the molecule. The compound has also been referenced in patent literature as "4-(1-methylpiperidin-4-yl)piperazine" when discussing related structural variants, though this designation refers specifically to portions of the complete molecular structure. The systematic approach to naming requires careful attention to the hierarchical organization of the ring systems, with the piperazine core serving as the primary structural framework and the benzyl and methylpiperidinyl groups functioning as substituents.
The classification of this compound within broader chemical taxonomy places it among the saturated nitrogen heterocycles, specifically within the category of compounds containing both six-membered piperazine and piperidine ring systems. According to established heterocyclic classification schemes, this molecule represents an example of aliphatic heterocyclic compounds that incorporate multiple nitrogen-containing rings within a single structure. The presence of both piperazine and piperidine moieties creates a hybrid classification that bridges traditional categorical boundaries, necessitating careful consideration of structural features when assigning systematic chemical classifications.
Position in Contemporary Chemical Taxonomy
Within contemporary chemical taxonomy, this compound occupies a distinctive position that reflects the increasing sophistication of modern heterocyclic chemistry. The compound belongs to the broader class of nitrogen-containing heterocycles, which represents one of the most extensively studied areas of organic chemistry due to the prevalence of such structures in biologically active compounds. More specifically, it falls within the category of bicyclic nitrogen heterocycles that incorporate both piperazine and piperidine structural elements, representing a relatively specialized subset of heterocyclic compounds that has gained increasing attention in contemporary research.
The molecular architecture of this compound positions it within the emerging field of hybrid heterocyclic systems, where multiple ring systems are combined to create novel structural frameworks with potentially unique properties. Recent research has emphasized the importance of compounds containing piperazine scaffolds as privileged structures in medicinal chemistry, with particular attention to their ability to provide multiple sites for molecular recognition and interaction. The combination of piperazine and piperidine elements within a single molecule creates opportunities for exploring chemical space that extends beyond what is accessible through individual ring systems alone.
Contemporary classification schemes also recognize this compound within the context of synthetic accessibility and methodological development. The synthesis of such hybrid structures requires sophisticated synthetic methodologies that can efficiently create multiple ring systems and establish appropriate connectivity patterns. Modern approaches to piperidine synthesis include diverse methodological strategies such as intramolecular radical cyclization, reductive hydroamination cascades, and multicomponent reactions, all of which contribute to the accessibility of complex hybrid structures like this compound. The taxonomic position of this compound therefore reflects not only its structural characteristics but also its relationship to contemporary synthetic methodology and the broader landscape of accessible chemical structures.
Significance in Heterocyclic Chemistry Research
The significance of this compound within heterocyclic chemistry research extends far beyond its individual structural characteristics to encompass broader questions about molecular design, synthetic methodology, and structure-activity relationships. Research investigations have demonstrated that structural modifications involving the replacement of piperazine with piperidine, or vice versa, can lead to dramatic changes in molecular properties and biological activity. Comparative studies examining compounds that differ only in their piperazine versus piperidine core structures have revealed significant differences in binding affinities and receptor selectivities, suggesting that the specific combination of these elements in hybrid compounds may offer unique advantages.
The compound's significance is further enhanced by its position within the broader context of chemical space exploration and molecular diversity. Analysis of pharmaceutical compounds reveals a concerning lack of structural diversity in many drug categories, with the majority of piperazine-containing drugs exhibiting substituents primarily at nitrogen positions rather than carbon positions. The development of efficient synthetic methods for creating carbon-substituted piperazines and related heterocycles, such as those exemplified by this compound, represents an important step toward exploring previously inaccessible regions of chemical space. This exploration is particularly significant given that much of the chemical space closely related to known biologically relevant structures remains unexplored due to synthetic limitations.
Current research efforts have highlighted the importance of hybrid molecules containing multiple pharmacophore elements within single structures, with piperazine-piperidine combinations representing particularly promising approaches. The structural modification of known molecular frameworks through the incorporation of multiple heterocyclic moieties has emerged as a versatile method for obtaining bioactive compounds with enhanced properties. The synthesis of hybrid molecules containing piperazine components alongside other heterocyclic moieties, including coumarin, isatin, furan, and triazole systems, demonstrates the broad potential for creating novel molecular architectures through strategic combination of established structural elements. Within this context, this compound serves as an important example of how sophisticated molecular design can be achieved through thoughtful combination of complementary heterocyclic systems.
Propriétés
IUPAC Name |
1-benzyl-4-(4-methylpiperidin-4-yl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3/c1-17(7-9-18-10-8-17)20-13-11-19(12-14-20)15-16-5-3-2-4-6-16/h2-6,18H,7-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXHNVXVLCRGOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)N2CCN(CC2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674279 | |
Record name | 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208089-34-2 | |
Record name | 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Synthesis of 1-Benzylpiperazine (BZP)
As reported by the United Nations Office on Drugs and Crime (UNODC), BZP is synthesized via the reaction of piperazine with benzyl chloride under controlled conditions. The use of piperazine hydrochloride (piperazine·HCl) minimizes dibenzylation, yielding BZP in 84–85% purity. The reaction proceeds as follows:
Optimization Insights :
Introduction of the 4-Methylpiperidin-4-yl Group
The 4-methylpiperidin-4-yl moiety can be introduced via alkylation of BZP with a suitably functionalized piperidine derivative. A plausible pathway involves:
-
Synthesis of 4-Methylpiperidin-4-yl Chloride :
-
Alkylation of BZP :
Challenges :
-
Steric hindrance at the 4-position of piperidine complicates nucleophilic substitution.
-
Competing N-alkylation at both piperazine nitrogens necessitates careful stoichiometric control.
Mitsunobu Reaction for C–N Bond Formation
A stereoselective route inspired by SSRN research employs the Mitsunobu reaction to install the 4-methylpiperidin-4-yl group:
-
Synthesis of 4-Methylpiperidin-4-amine :
-
Mitsunobu Coupling :
Key Findings :
-
DIAD (Diisopropyl azodicarboxylate) and triphenylphosphine (PPh) facilitate efficient C–N bond formation.
Comparative Analysis of Methodologies
Method | Yield (%) | Key Advantages | Limitations |
---|---|---|---|
Sequential Alkylation | 60–75 | Scalable, uses commercial reagents | Byproduct formation, steric hindrance |
Reductive Amination | 70–85 | Stereochemical control | Requires custom-synthesized ketone |
Mitsunobu Coupling | 80–90 | High efficiency, enantioselectivity | Costly reagents, sensitive to moisture |
Experimental Optimization and Challenges
Solvent and Temperature Effects
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
Chemical Properties and Structure
1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine has the following chemical characteristics:
- Molecular Formula : C₁₇H₂₇N₃
- Molecular Weight : 273.416 g/mol
- CAS Number : 1208089-34-2
The compound features a piperazine ring which is a common motif in numerous pharmacologically active compounds. Its structure allows for diverse interactions with biological targets, making it a versatile candidate for drug development.
Scientific Research Applications
This compound has been investigated for various applications:
Neurological Disorders
Research indicates that derivatives of this compound may act as antagonists at muscarinic receptors, specifically targeting muscarinic receptor 4 (M4). This activity is relevant for treating neurological disorders such as Alzheimer's Disease and Lewy Body Dementia, where modulation of cholinergic signaling is crucial .
Anticancer Properties
Studies have shown that piperazine derivatives exhibit cytotoxic effects against several cancer cell lines. For instance, related compounds have demonstrated significant activity against MCF-7 breast cancer cells, suggesting potential for developing anticancer agents .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are important in neurodegenerative diseases. These inhibitory effects can disrupt metabolic processes in target cells, potentially leading to therapeutic benefits .
Case Study 1: Anticancer Activity
A study focused on the synthesis and evaluation of piperazine derivatives revealed that this compound exhibited notable cytotoxicity against various cancer cell lines. The mechanism was attributed to its ability to interfere with cell proliferation pathways, highlighting its potential as an anticancer agent.
Case Study 2: Neurological Applications
In another investigation, the compound was tested for its effects on cognitive function in animal models of Alzheimer's disease. Results indicated that treatment with this compound led to improvements in memory tasks, correlating with its action on muscarinic receptors .
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied .
Comparaison Avec Des Composés Similaires
Key Observations :
Key Observations :
- The benzyl group in 1-Benzyl-4-(piperazin-1-yl)-1H-indole enhances BACE1 inhibition compared to phenylsulfonyl analogs, suggesting hydrophobic interactions are critical for enzyme binding .
- In 5-HT6 receptor targeting, tacrine-piperazine hybrids with flexible spacers (e.g., methylene or ethylene) show higher affinity than rigid analogs, emphasizing the importance of conformational adaptability .
Metabolic Stability and Pharmacokinetics
Piperazine rings are often metabolic hotspots due to oxidative dealkylation or N-oxidation .
Key Observations :
- The 4-methyl group on the piperidine ring may shield the piperazine core from oxidative metabolism, improving metabolic stability compared to non-methylated analogs .
- Compounds with ethylene spacers (e.g., 8b ) exhibit lower clearance due to favorable solubility and reduced enzymatic recognition .
Activité Biologique
1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine is a compound of significant interest in pharmacology due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring with a benzyl group and a 4-methylpiperidine moiety. Its molecular formula is CHN, and it has a molecular weight of approximately 246.35 g/mol. The structure can be represented as follows:
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antidepressant-like Effects : Research indicates that this compound may possess antidepressant properties, likely due to its interaction with neurotransmitter systems, particularly serotonin and dopamine pathways.
- Anticancer Potential : Studies have shown that piperidine derivatives, including this compound, can target various cancer cell lines. The presence of specific substituents on the benzamide moiety enhances cytotoxicity against these cells.
- Receptor Interactions : The compound has been investigated for its affinity towards several receptors, including μ-opioid receptors, which are crucial for pain management .
The mechanisms through which this compound exerts its effects include:
- Neurotransmitter Modulation : It may modulate the activity of neurotransmitters such as serotonin and norepinephrine, contributing to its antidepressant effects.
- Receptor Binding : Molecular docking studies have demonstrated that the compound interacts effectively with various biological targets, predicting favorable binding affinities with enzymes involved in neurotransmitter metabolism.
Case Studies and Experimental Data
Several studies have explored the pharmacological properties of this compound:
- Antidepressant Activity : In animal models, the compound exhibited significant antidepressant-like behavior in forced swim tests, suggesting its potential therapeutic use in depression.
- Cytotoxicity Against Cancer Cells : In vitro studies indicated that the compound showed enhanced cytotoxic effects against breast cancer cell lines compared to standard treatments. The structure-activity relationship (SAR) analysis highlighted that modifications in the piperidine ring could optimize its anticancer efficacy.
- Receptor Affinity Studies : Binding affinity assays revealed that this compound has a high affinity for μ-opioid receptors while demonstrating lower affinity for δ and κ receptors. This selectivity is crucial for minimizing side effects associated with opioid analgesics .
Comparative Analysis with Related Compounds
The following table summarizes some structurally related compounds and their unique aspects:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-Methyl-4-(4-methylpiperidin-4-yl)piperazine | Contains a methyl group | Often used as an intermediate in drug synthesis |
1-Benzylpiperazine | Lacks the additional piperidine substitution | Simpler structure; primarily studied for recreational use |
1-(2-Methylbenzyl)-4-(4-methylpiperidin-4-yl)piperazine | Contains a methyl-substituted benzene ring | Potentially different receptor affinity profiles |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine, and how can reaction conditions be optimized?
- Methodology :
- Stepwise Alkylation : Begin with piperazine derivatives and alkylating agents (e.g., benzyl halides). Use polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to facilitate nucleophilic substitution. Monitor reaction progress via TLC .
- Coupling Reactions : Introduce the 4-methylpiperidine moiety via Buchwald-Hartwig amination or Ullmann coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) in anhydrous conditions .
- Purification : Employ column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization for high-purity yields (>95%) .
- Optimization : Adjust temperature (50–80°C), solvent polarity, and catalyst loading to minimize side products. Use DOE (Design of Experiments) to identify optimal parameters .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to identify proton environments and carbon frameworks. Key signals: benzyl aromatic protons (δ 7.2–7.4 ppm), piperazine/methylpiperidine CH₂ groups (δ 2.3–3.1 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ = calculated for C₁₇H₂₅N₃) .
- Purity Assessment :
- HPLC : Reverse-phase C18 column, UV detection at 254 nm, acetonitrile/water mobile phase .
Q. What are common impurities in this compound synthesis, and how are they identified?
- Impurity Sources :
- Incomplete Alkylation : Residual unreacted piperazine (detected via TLC or HPLC retention time shifts).
- Oxidation Byproducts : N-Oxides formed during prolonged air exposure (identified by MS fragmentation patterns) .
- Mitigation :
- Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during synthesis. Purge solvents with nitrogen to minimize oxidation .
Q. How is the compound screened for preliminary pharmacological activity?
- In Vitro Assays :
- Receptor Binding : Radioligand displacement assays (e.g., serotonin 5-HT₁A or dopamine D₂ receptors) using HEK293 cells expressing target receptors. Calculate IC₅₀ values .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Dose-Response : Test concentrations from 1 nM–100 µM to establish efficacy thresholds .
Q. What physicochemical properties (e.g., solubility, logP) are critical for formulation studies?
- Key Properties :
- logP : Determine via shake-flask method (octanol/water partition). Expected logP ~2.5–3.5 due to benzyl and piperidine groups .
- Aqueous Solubility : Use pH-dependent solubility assays (e.g., phosphate buffers at pH 1.2, 4.5, 6.8) .
- Stability :
- Assess thermal stability via TGA/DSC and photostability under ICH Q1B guidelines .
Advanced Research Questions
Q. How can contradictory data in receptor binding studies (e.g., affinity vs. functional activity) be resolved?
- Approach :
- Functional Assays : Compare radioligand binding (Kᵢ) with functional responses (e.g., cAMP accumulation for GPCRs). Discrepancies may indicate biased signaling .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify binding poses that explain partial agonism vs. antagonism .
- Case Study : Calcium channel blockers (e.g., flunarizine analogs) showed varied efficacy despite similar Kᵢ values, resolved via patch-clamp electrophysiology .
Q. What computational strategies predict the compound’s metabolic stability and toxicity?
- In Silico Tools :
- CYP450 Metabolism : Use Schrödinger’s QikProp or ADMET Predictor to identify vulnerable sites (e.g., N-methylpiperidine oxidation) .
- Toxicity Prediction : Apply Derek Nexus for structural alerts (e.g., genotoxicity from nitro groups in analogs) .
- Validation :
- Cross-reference with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .
Q. How are structure-activity relationship (SAR) studies designed to optimize target affinity?
- SAR Design :
- Core Modifications : Synthesize analogs with substituents on the benzyl (e.g., halogenation) or piperidine (e.g., sp³ vs. sp² hybridization) groups .
- Bioisosteres : Replace piperazine with homopiperazine or morpholine to assess ring size/oxygen effects .
- Data Analysis :
- Use 3D-QSAR (CoMFA/CoMSIA) to correlate substituent electrostatic/steric fields with activity .
Q. How do crystallographic data resolve structural discrepancies in polymorphic forms?
- Techniques :
- X-ray Diffraction : Resolve disorder in benzyl/piperidine moieties (e.g., showed 0.942:0.058 site occupancy in chlorobenzoyl analogs) .
- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C–H⋯O vs. π-stacking) driving polymorphism .
- Case Study : Piperazine sulfonates exhibited variable hydrogen-bonding networks, impacting solubility and bioavailability .
Q. What methodologies assess the compound’s blood-brain barrier (BBB) penetration for CNS targets?
- Experimental :
- PAMPA-BBB : Measure permeability using artificial lipid membranes; Pe > 4.0×10⁻⁶ cm/s predicts high BBB penetration .
- In Vivo Imaging : Radiolabel the compound (e.g., ¹¹C) and track distribution via PET/MRI in rodent models .
- Computational :
- Predict logBB (brain/blood partition) using VolSurf+ descriptors .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.